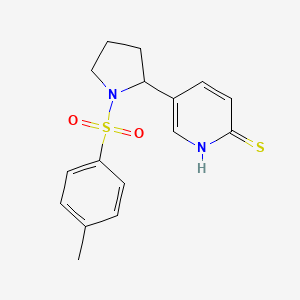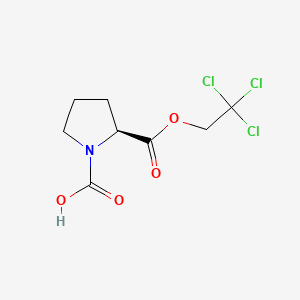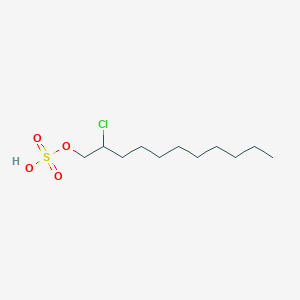
2-Chloroundecyl hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroundecyl hydrogen sulfate is an organosulfur compound with the molecular formula C11H23ClO4S. It is a sulfate ester derived from undecanol, where a chlorine atom is substituted at the second carbon position. This compound is known for its surfactant properties and is used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroundecyl hydrogen sulfate typically involves the following steps:
Chlorination of Undecanol: Undecanol is reacted with thionyl chloride (SOCl2) to introduce a chlorine atom at the second carbon position, forming 2-chloroundecanol.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloroundecyl hydrogen sulfate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines.
Hydrolysis: In the presence of water, the sulfate ester can hydrolyze to form undecanol and sulfuric acid.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form thiols.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and other nucleophiles can react with the chlorine atom.
Acids and Bases: Strong acids or bases can catalyze hydrolysis reactions.
Oxidizing Agents: Agents like hydrogen peroxide (H2O2) can oxidize the sulfate group.
Major Products
Substitution Products: Depending on the nucleophile, products can include 2-hydroxyundecyl sulfate or 2-amino-undecyl sulfate.
Hydrolysis Products: Undecanol and sulfuric acid.
Oxidation Products: Sulfonic acids.
Wissenschaftliche Forschungsanwendungen
2-Chloroundecyl hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents
Wirkmechanismus
The mechanism of action of 2-Chloroundecyl hydrogen sulfate primarily involves its surfactant properties. The sulfate group interacts with water molecules, while the hydrophobic alkyl chain interacts with non-polar substances. This dual interaction allows the compound to reduce surface tension and enhance the solubility of hydrophobic molecules. In biological systems, it can disrupt cell membranes, leading to cell lysis and protein extraction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dodecyl sulfate (SDS): Another sulfate ester with similar surfactant properties but a different alkyl chain length.
2-Chlorodecyl hydrogen sulfate: Similar structure but with a shorter alkyl chain.
2-Chlorododecyl hydrogen sulfate: Similar structure but with a longer alkyl chain.
Uniqueness
2-Chloroundecyl hydrogen sulfate is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring moderate surfactant strength and solubility enhancement .
Eigenschaften
Molekularformel |
C11H23ClO4S |
|---|---|
Molekulargewicht |
286.82 g/mol |
IUPAC-Name |
2-chloroundecyl hydrogen sulfate |
InChI |
InChI=1S/C11H23ClO4S/c1-2-3-4-5-6-7-8-9-11(12)10-16-17(13,14)15/h11H,2-10H2,1H3,(H,13,14,15) |
InChI-Schlüssel |
STAZELHJFAFUPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(COS(=O)(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




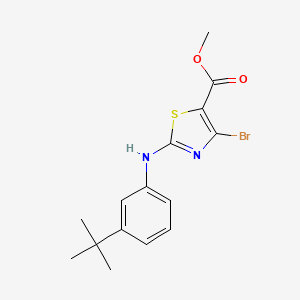
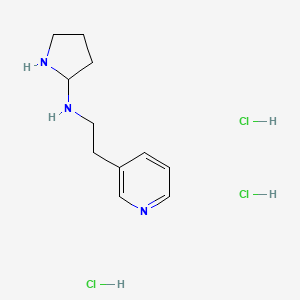

![2-[5-(4-Methylphenyl)-2-phenyl-1,3-thiazol-4-yl]acetic acid](/img/structure/B11814727.png)

